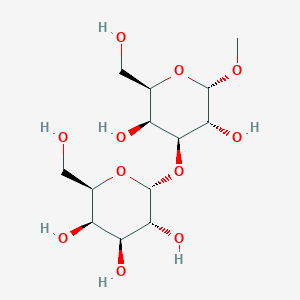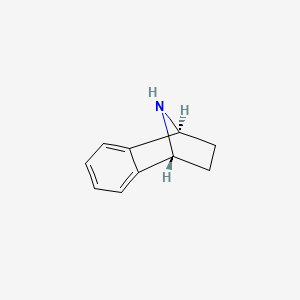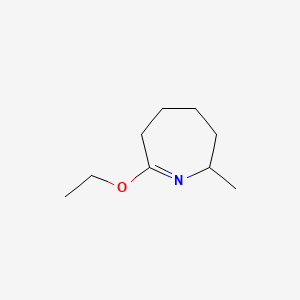![molecular formula C10H7NO B13834883 5H-Indeno[5,6-d]oxazole CAS No. 451-41-2](/img/structure/B13834883.png)
5H-Indeno[5,6-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[5,6-d]oxazole is a heterocyclic compound characterized by a fused ring system that includes an indene and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitriles in the presence of a catalyst to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization reaction. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno[5,6-d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Halogens, alkyl halides; conditions: presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5H-Indeno[5,6-d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5H-Indeno[5,6-d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively through non-covalent interactions, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a fused benzene and oxazole ring, similar to 5H-Indeno[5,6-d]oxazole but with different electronic properties.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .
Properties
CAS No. |
451-41-2 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-cyclopenta[f][1,3]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2 |
InChI Key |
CPIMAQGKJQQTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=C(C=C21)N=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)


![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)




